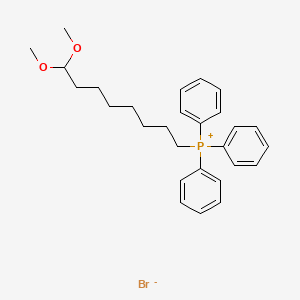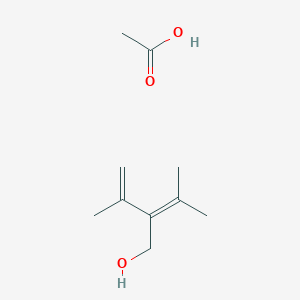![molecular formula C15H10N2 B12559747 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline CAS No. 177897-60-8](/img/structure/B12559747.png)
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is an organic compound characterized by the presence of a pyridine ring and an aniline group connected through a butadiyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of 4-iodoaniline with 4-ethynylpyridine through a palladium-catalyzed cross-coupling reaction. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine, and a palladium catalyst like palladium(II) acetate. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products:
Oxidation: Nitrosoaniline or nitroaniline derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The butadiyne linker and the aromatic rings can facilitate interactions with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine
- 4,4’-dipyridylbutadiyne
- 4,4’-diaminobutadiyne
Comparison: 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline is unique due to the presence of both a pyridine ring and an aniline group, which imparts distinct chemical and physical properties. Compared to 4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]pyridine, the aniline derivative has enhanced reactivity towards electrophilic substitution reactions. The presence of the butadiyne linker in all these compounds contributes to their rigidity and potential for π-π stacking interactions, making them suitable for applications in materials science.
Properties
CAS No. |
177897-60-8 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(4-pyridin-4-ylbuta-1,3-diynyl)aniline |
InChI |
InChI=1S/C15H10N2/c16-15-7-5-13(6-8-15)3-1-2-4-14-9-11-17-12-10-14/h5-12H,16H2 |
InChI Key |
NWZODQFGYRHMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


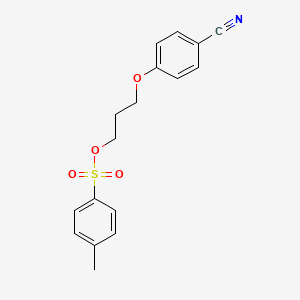
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)

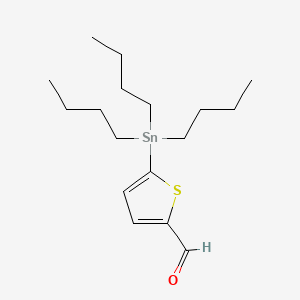
![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)
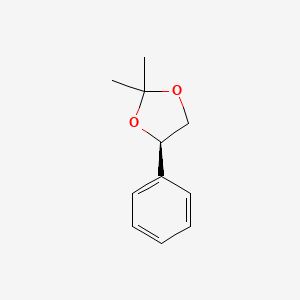
![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)
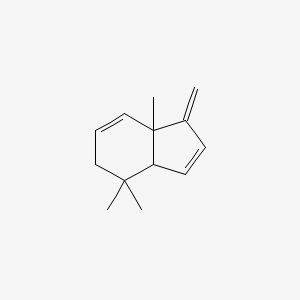
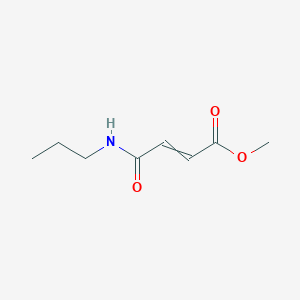
![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
